D-Arabinose Phenylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

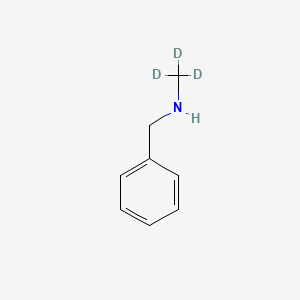

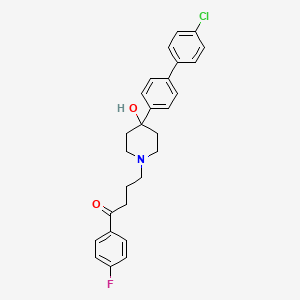

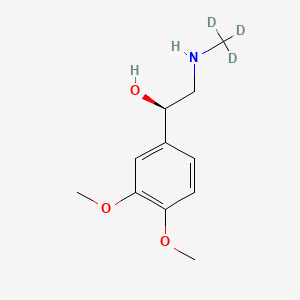

D-Arabinose Phenylhydrazone is a notable compound extensively employed in the field of biomedicine . It serves as a vital constituent for investigating and treating a plethora of ailments such as cancer and diabetes . It is also used as an intermediate in the synthesis of D-Neopterin .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, benzimidazole phenylhydrazone, was synthesized and characterized by 1H-NMR, ESI-MS, and elemental analysis .Molecular Structure Analysis

The molecular formula of this compound is C11H16N2O4 . The IUPAC name is (2R,3S,4R,5E)-5-(phenylhydrazinylidene)pentane-1,2,3,4-tetrol .Physical And Chemical Properties Analysis

This compound is a yellow solid . The molecular weight is 240.26 .Scientific Research Applications

1. Role in Sponge Connective Tissue

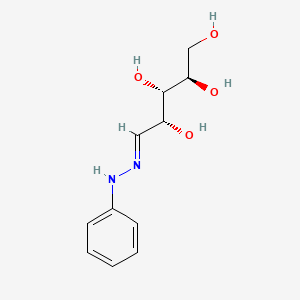

D-Arabinose, a rare sugar in the animal kingdom, was isolated from sponge connective tissue, specifically from the complex acidic polysaccharide of Hippospongia gossypina. A derivative of arabinose, the 1-benzyl-1-phenylhydrazone, was prepared for further characterization. This study suggests a biological role for spongonucleotides containing D-Arabinose (Katzman, Lisowska, & Jeanloz, 1970).

2. Preparation of 2-Deoxyaldoses

D-Arabinose Phenylhydrazone is used in the preparation of 2-deoxyaldoses. The process involves acetylation of D-mannose phenylhydrazone to produce acetylated D-arabino-1-phenyl-azo-1-(E)-hexene and subsequent reduction to form 2-deoxy-D-arabino-hexose phenylhydrazone (Jørgensen & Pedersen, 1997).

3. Fungal Arabinan and L-Arabinose Metabolism

D-Arabinose is part of the pentose phosphate pathway in fungal metabolism. As an essential pentose, it plays a role in the breakdown of plant polymers by fungi, which is crucial for biofuel production and other biotechnological applications (Seiboth & Metz, 2011).

4. Bacterial Pentose Metabolism

D-Arabinose is involved in the non-phosphorylative pathway of pentose metabolism in bacteria and archaea. This pathway converts pentoses like D-arabinose to pyruvate and glycolaldehyde or α-ketoglutarate via a 2-keto-3-deoxypentonate intermediate, highlighting its significance in microbial carbohydrate metabolism (Watanabe et al., 2019).

5. Erythroascorbic Acid Biosynthesis in Candida Albicans

D-Arabinose dehydrogenase in Candida albicans is involved in the biosynthesis of D-erythroascorbic acid, an antioxidant. This process is crucial for understanding the metabolic pathways and potential therapeutic targets in Candida albicans (Kim, Huh, Kim, Hwang, & Kang, 1996).

6. Metabolic Engineering for Carbohydrate Conversion

The research on L-Arabinose isomerase and D-Xylose isomerase from Lactobacillus reuteri provides insight into the metabolic engineering for the conversion of carbohydrates such as D-galactose and D-glucose, relevant in food and pharmaceutical industries (Staudigl, Haltrich, & Peterbauer, 2014).

7. Simultaneous Utilization of D-Glucose and L-Arabinose

The study on Corynebacterium glutamicum demonstrates the simultaneous utilization of D-glucose and L-arabinose. This finding is significant for biotechnological applications, particularly in the production of biofuels and bioproducts (Kawaguchi et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

D-Arabinose Phenylhydrazone primarily targets the p38 MAPK signaling pathway in breast cancer cells . This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. It is also involved in the regulation of autophagy, a cellular process that degrades and recycles cellular components .

Mode of Action

This compound interacts with its targets by inducing autophagy and activating the p38 MAPK signaling pathway . Autophagy is a cellular process that involves the degradation and recycling of cellular components. The activation of the p38 MAPK signaling pathway leads to changes in cell proliferation and differentiation .

Biochemical Pathways

This compound affects the p38 MAPK signaling pathway and the autophagy pathway . The activation of the p38 MAPK signaling pathway leads to the induction of autophagy, which in turn results in cell cycle arrest . This means that the cells stop dividing, which can inhibit the growth of cancer cells .

Pharmacokinetics

It is known that this compound can significantly inhibit the growth of breast cancer cells in vivo , suggesting that it has good bioavailability.

Result of Action

The activation of the p38 MAPK signaling pathway and the induction of autophagy by this compound result in cell cycle arrest . This leads to a significant inhibition of cell proliferation, effectively restricting the growth of tumor cells . In particular, this compound has been shown to cause G2/M cell cycle restriction and alter the expression of cell cycle-related proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain inhibitors of autophagy or the p38 MAPK pathway can reverse the efficacy of this compound . .

properties

IUPAC Name |

(2R,3S,4R,5E)-5-(phenylhydrazinylidene)pentane-1,2,3,4-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c14-7-10(16)11(17)9(15)6-12-13-8-4-2-1-3-5-8/h1-6,9-11,13-17H,7H2/b12-6+/t9-,10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFBUGYDKFCOBD-LOVNDBIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/[C@H]([C@@H]([C@@H](CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747052 |

Source

|

| Record name | (2R,3S,4R,5E)-5-(2-Phenylhydrazinylidene)pentane-1,2,3,4-tetrol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28767-74-0 |

Source

|

| Record name | (2R,3S,4R,5E)-5-(2-Phenylhydrazinylidene)pentane-1,2,3,4-tetrol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B589666.png)

![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B589684.png)

![3-[(Dec-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B589686.png)